molecular formula C18H15N3O2 B2359148 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid CAS No. 1189440-85-4

2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid

Cat. No.: B2359148
CAS No.: 1189440-85-4
M. Wt: 305.337
InChI Key: NNBGWOGEUVTVCJ-UHFFFAOYSA-N
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Description

2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid (CAS 1189440-85-4) is a terpyridine derivative with a central pyridine ring substituted at the 2- and 6-positions with 4-methylpyridin-2-yl groups and a carboxylic acid group at the 4-position. This compound belongs to a class of multidentate ligands widely studied for their coordination chemistry and applications in materials science, catalysis, and dye-sensitized solar cells (DSSCs) . Its structure combines electron-donating methyl groups with a carboxylic acid anchor, enabling tunable electronic properties and binding to metal centers.

Properties

IUPAC Name

2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-11-3-5-19-14(7-11)16-9-13(18(22)23)10-17(21-16)15-8-12(2)4-6-20-15/h3-10H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGWOGEUVTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyridine-2-carbaldehyde with 2,6-diaminopyridine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are

Biological Activity

2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid (CAS No. 1189440-85-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C18H15N3O2
  • Molecular Weight : 305.34 g/mol
  • Solubility : Soluble in various organic solvents; specific solubility data indicates high bioavailability potential.
  • Log P : Indicates moderate lipophilicity, suggesting good membrane permeability.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. In a study comparing its efficacy against standard antibiotics, the compound showed comparable inhibition zones:

Bacterial StrainZone of Inhibition (mm)Standard Antibiotic
Klebsiella pneumoniae16 mmCefixime (18 mm)
Streptococcus spp.18 mmAzithromycin (19.5 mm)

This suggests that the compound could be a promising candidate for further development as an antimicrobial agent .

2. Antioxidant Properties

The compound has been evaluated for its free radical scavenging ability using DPPH and ABTS assays. The results indicate that it possesses moderate antioxidant activity, although not as potent as standard antioxidants like ascorbic acid:

Assay TypeIC50 Value (μg/mL)
DPPH150.88
ABTS199.10

These findings highlight its potential role in protecting against oxidative stress-related damage .

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:

EnzymeIC50 Value (μg/mL)
Acetylcholinesterase0.95
Butyrylcholinesterase0.87

These values are comparable to standard inhibitors like galantamine, indicating potential for development in neuroprotective therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the antibacterial effects against various strains, revealing that the compound's activity is comparable to established antibiotics, warranting further exploration in clinical settings .
  • Neuroprotective Potential : Research indicated that the compound could modulate cholinergic activity, suggesting applications in treating cognitive impairments associated with Alzheimer's disease .
  • Antioxidant Studies : Investigations into its antioxidant capacity revealed significant potential for protecting cells from oxidative damage, which is crucial in preventing chronic diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Bacterial StrainZone of Inhibition (mm)Standard Antibiotic
Klebsiella pneumoniae16 mmCefixime (18 mm)
Streptococcus spp.18 mmAzithromycin (19.5 mm)

This suggests that the compound could be an effective alternative or supplement to existing antibiotics.

Antioxidant Properties
The antioxidant capacity of 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid has been evaluated using DPPH and ABTS assays, showing moderate activity compared to standard antioxidants.

Assay TypeIC50 Value (μg/mL)
DPPH150.88
ABTS199.10

These results indicate its potential role in mitigating oxidative stress-related damage.

Enzyme Inhibition
The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer's disease.

EnzymeIC50 Value (μg/mL)
Acetylcholinesterase0.95
Butyrylcholinesterase0.87

These values are comparable to established inhibitors such as galantamine, indicating its potential for neuroprotective therapies.

Material Science Applications

Ligand Development
Due to its unique structural attributes, this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials synthesis.

Catalytic Properties
Research indicates that this compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity. This property is particularly useful in synthesizing fine chemicals and pharmaceuticals.

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .

Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound through AChE inhibition assays. The findings indicated that the compound not only inhibited AChE effectively but also showed promise in improving cognitive functions in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their structural differences are summarized below:

Compound Substituents CAS No. Key Features Applications
Target Compound : 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid 4-Methylpyridin-2-yl (×2), -COOH 1189440-85-4 Methyl groups enhance hydrophobicity; carboxylic acid enables metal coordination. Potential use in catalysis and supramolecular chemistry.
Analog 1 : 2,6-Bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid 4-Carboxypyridin-2-yl (×2), -COOH 216018-58-5 Three carboxylic acid groups; high polarity. Main component of "black dye" in DSSCs for broad-spectrum light absorption .
Analog 2 : 2,6-Bis(pyridin-2-yl)pyridine-4-carboxylic acid Pyridin-2-yl (×2), -COOH 148332-36-9 No methyl or carboxy substituents; simpler structure. Ligand for metal-organic frameworks (MOFs) .
Analog 3 : 2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid CF₃ (×2), -COOH 1092343-70-8 Electron-withdrawing CF₃ groups increase acidity. Used in agrochemicals and pharmaceuticals .
Analog 4 : 2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid 4-Cl-C₆H₄ (×2), -COOH 33565-60-5 Aryl substituents enhance lipophilicity. Intermediate in drug synthesis .

Physical and Chemical Properties

Melting Point and Stability :
  • The tricarboxy analog (CAS 216018-58-5) exhibits a melting point >300°C, attributed to strong intermolecular hydrogen bonding .
  • The trifluoromethyl derivative (CAS 1092343-70-8) has a lower melting point (~250°C) due to reduced crystallinity from bulky CF₃ groups .
  • The target compound’s methyl groups likely lower its melting point compared to the tricarboxy analog but enhance solubility in organic solvents.
Acidity and Reactivity :
  • The pKa of the tricarboxy analog is ~1.88, making it highly acidic and suitable for pH-sensitive applications .
Coordination Chemistry :
  • The tricarboxy analog forms stable complexes with ruthenium (e.g., [Ru(4,4',4''-(COOH)₃-terpy)(NCS)₃]), critical for DSSC efficiency .
  • The target compound’s methyl groups may sterically hinder metal coordination compared to unsubstituted analogs like CAS 148332-36-9 .

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